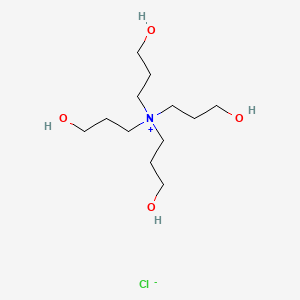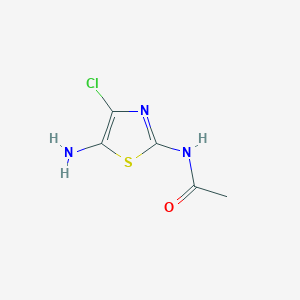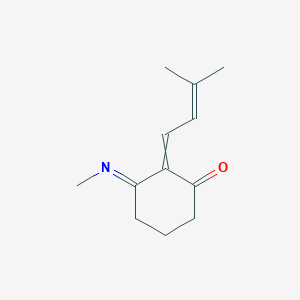
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is a chemical compound known for its versatile applications in various fields. It is a water-soluble compound that exhibits significant chemical reactivity, making it useful in numerous industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride typically involves the reaction of appropriate amines with epoxides under controlled conditions. One common method includes the reaction of tris(3-hydroxypropyl)amine with propylene oxide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing solubility and stability. The chloride ion can participate in ionic interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-hydroxypropyl)amine: Similar in structure but lacks the chloride ion.
3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride: Similar in functionality but differs in the alkyl chain length and substitution pattern.
Uniqueness
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is unique due to its combination of hydroxyl groups and chloride ion, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Propriétés
Numéro CAS |
827027-56-5 |
|---|---|
Formule moléculaire |
C12H28ClNO4 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
tetrakis(3-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H28NO4.ClH/c14-9-1-5-13(6-2-10-15,7-3-11-16)8-4-12-17;/h14-17H,1-12H2;1H/q+1;/p-1 |
Clé InChI |
ROQKALVAPBRDQG-UHFFFAOYSA-M |
SMILES canonique |
C(C[N+](CCCO)(CCCO)CCCO)CO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)




